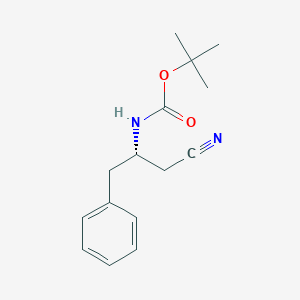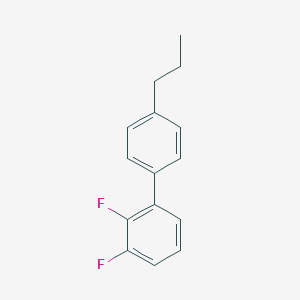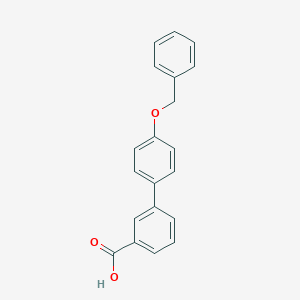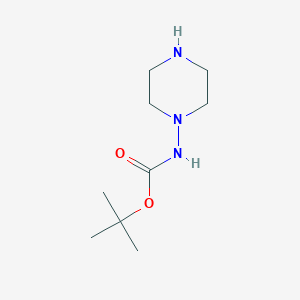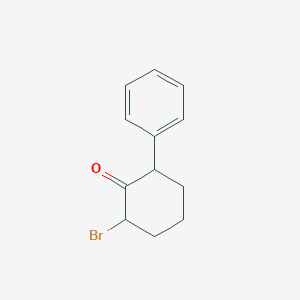
2-Bromo-6-phenylcyclohexanone
Übersicht
Beschreibung
2-Bromo-6-phenylcyclohexanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the cyclohexanone family and is widely used in the synthesis of various organic compounds. In
Wirkmechanismus
The mechanism of action of 2-Bromo-6-phenylcyclohexanone is not well understood, but it is believed to act as a nucleophile in various chemical reactions. The compound is also known to exhibit inhibitory effects on certain enzymes and proteins, making it a potential target for drug development.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 2-Bromo-6-phenylcyclohexanone. However, some studies suggest that the compound may have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 2-Bromo-6-phenylcyclohexanone in lab experiments is its high purity and stability. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, the compound is highly reactive and requires careful handling to avoid potential hazards.
Zukünftige Richtungen
There are several potential future directions for research on 2-Bromo-6-phenylcyclohexanone. One area of interest is the development of new chemical reactions and catalysts using this compound. Additionally, further research is needed to understand the mechanism of action and potential therapeutic applications of this compound. Finally, there is also a need for research on the potential hazards and safety considerations associated with the use of 2-Bromo-6-phenylcyclohexanone in scientific research.
Conclusion:
In conclusion, 2-Bromo-6-phenylcyclohexanone is a valuable compound in scientific research due to its potential applications in the synthesis of various organic compounds, development of new chemical reactions and catalysts, and potential therapeutic applications. While there is still much to learn about the mechanism of action and potential hazards associated with this compound, it remains a promising area of research for the future.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-phenylcyclohexanone has a wide range of applications in scientific research. One of the primary uses of this compound is in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. The compound is also used in the development of new chemical reactions and catalysts.
Eigenschaften
CAS-Nummer |
155991-28-9 |
|---|---|
Produktname |
2-Bromo-6-phenylcyclohexanone |
Molekularformel |
C12H13BrO |
Molekulargewicht |
253.13 g/mol |
IUPAC-Name |
2-bromo-6-phenylcyclohexan-1-one |
InChI |
InChI=1S/C12H13BrO/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2 |
InChI-Schlüssel |
NHQHKAJHEKEFEL-UHFFFAOYSA-N |
SMILES |
C1CC(C(=O)C(C1)Br)C2=CC=CC=C2 |
Kanonische SMILES |
C1CC(C(=O)C(C1)Br)C2=CC=CC=C2 |
Synonyme |
2-broMo-6-phenylcyclohexanone |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetamide, N-[(2S)-oxiranylmethyl]-](/img/structure/B169186.png)
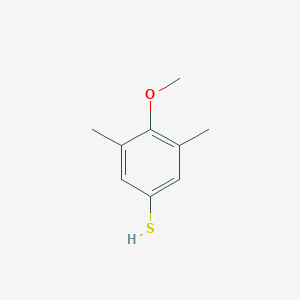
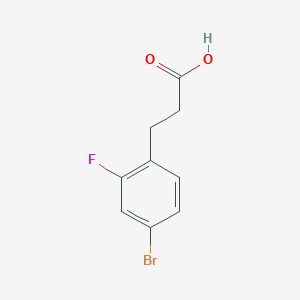
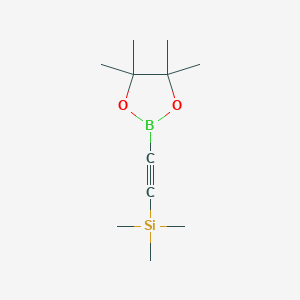
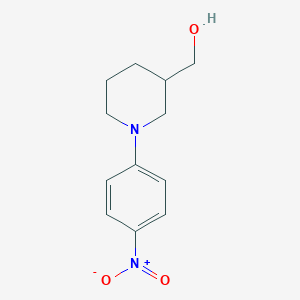
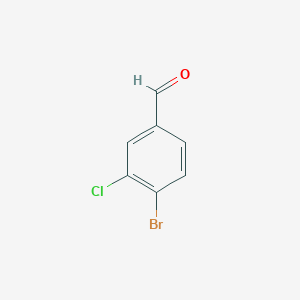
![Methyl 4-[(methoxymethyl)amino]benzoate](/img/structure/B169201.png)
![2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one](/img/structure/B169202.png)
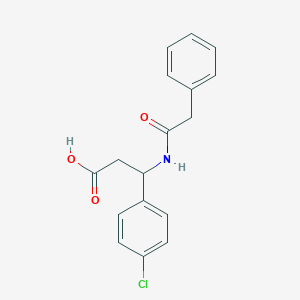
![Ir(Mppy)3, Tris[2-(p-tolyl)pyridine]iridiuM(III)](/img/structure/B169205.png)
